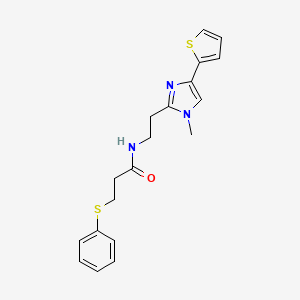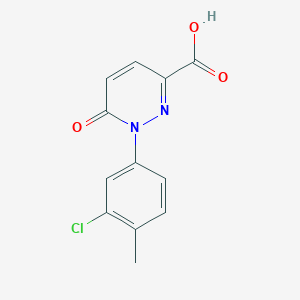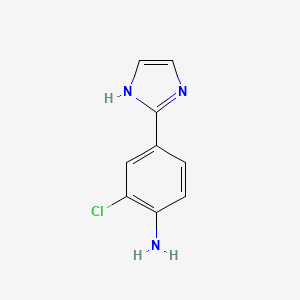![molecular formula C8H10F3N3 B2750709 2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine CAS No. 1884309-82-3](/img/structure/B2750709.png)
2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine” is a chemical compound with the molecular formula C8H10F3N3 and a molecular weight of 205.18 . It is also known as 1-methyl-3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrazol ring, a trifluoromethyl group, and a cyclopropyl group . The InChI code for this compound is 1S/C8H10F3N3/c1-14-6(12)4-5(13-14)7(2-3-7)8(9,10)11/h4H,2-3,12H2,1H3 .Physical And Chemical Properties Analysis
This compound is a powder with a purity of 95%. It should be stored at a temperature of 4°C .Scientific Research Applications
Polymer-Supported Quenching Reagents
Polymer-supported derivatives of tris(2-aminoethyl)amine and methyl isocyanate demonstrate the potential in quenching excess reactants and removing impurities from crude reaction products obtained from solution-phase syntheses of pyrazoles among other compounds. This methodology facilitates the rapid purification of crude reaction products, offering an alternative to solid-phase organic synthesis in combinatorial chemistry (R. J. C. and J. C. Hodges, 1997).
Acylation of Heteroaromatic Amines
A study on the facile and efficient synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives highlights the application of cyanoacetylation reactions followed by cyclization. This synthesis pathway demonstrates the versatility of pyrazole derivatives in creating complex heterocyclic compounds (H. M. Ibrahim et al., 2011).
Bioactivities of Pyrazole Derivatives
Research into the synthesis, characterization, and bioactivity of pyrazole derivatives reveals their potential antitumor, antifungal, and antibacterial properties. The study identifies specific pharmacophore sites responsible for these activities, indicating the therapeutic potential of pyrazole compounds in medical research (A. Titi et al., 2020).
Reactivity in Palladium-Catalyzed Arylations
The reactivity of 5-aminopyrazoles bearing a cyclopropyl group at the C3-position in palladium-catalyzed direct C4-arylations has been studied. This research highlights the regioselective synthesis of C4-arylated pyrazoles without the decomposition of the cyclopropyl unit, showcasing the compound's utility in complex organic synthesis (A. Sidhom et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c1-14-6(12)4-5(13-14)7(2-3-7)8(9,10)11/h4H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHINGKCKCOAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2(CC2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1884309-82-3 |
Source


|
| Record name | 1-methyl-3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2750626.png)
![N,N-diethyl-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2750627.png)
![3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B2750628.png)

![1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B2750631.png)

![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] propanoate](/img/structure/B2750634.png)
![1-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2750637.png)

![3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2750639.png)
![({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate](/img/structure/B2750642.png)
![Methyl 4-(2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamido)benzoate](/img/structure/B2750646.png)
![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline](/img/structure/B2750647.png)
![N-{[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}-2-naphthylacetamide](/img/structure/B2750649.png)